
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13ClN2O5. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its white to pale yellow crystalline powder appearance and its solubility in water and some organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves several steps:
Decarboxylation of p-hydroxybenzoic acid: This step involves the removal of a carboxyl group from p-hydroxybenzoic acid using sulfur dioxide.
Nitration of p-hydroxyphenol: The resulting p-hydroxyphenol is then nitrated to form 4-nitrophenol.
Reaction with chloroacetic anhydride: 4-nitrophenol reacts with chloroacetic anhydride to produce 3-nitrophenylacetic acid.
Esterification with methanol: Finally, 3-nitrophenylacetic acid is esterified with methanol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and other purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride: Similar structure but lacks the hydroxyl group.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but lacks the nitro group.
Uniqueness
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its analogs .
Eigenschaften
Molekularformel |
C10H13ClN2O5 |
|---|---|
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H |
InChI-Schlüssel |
AMVNGOTVSFKWFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)

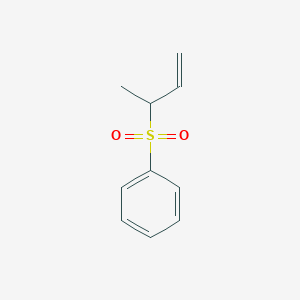
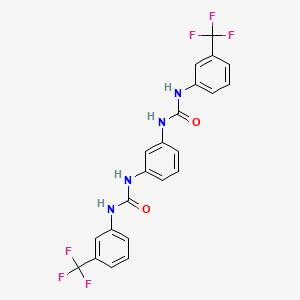

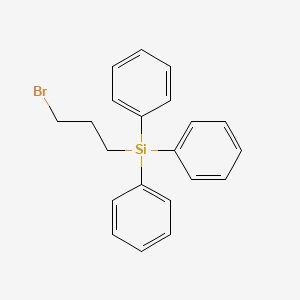
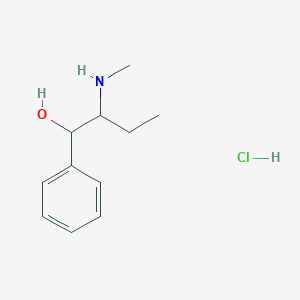
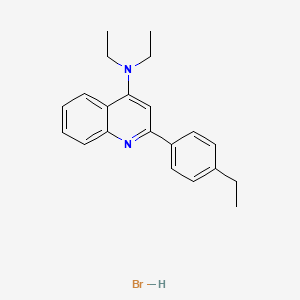
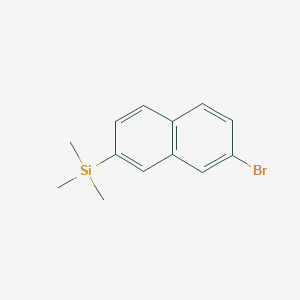




![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)
